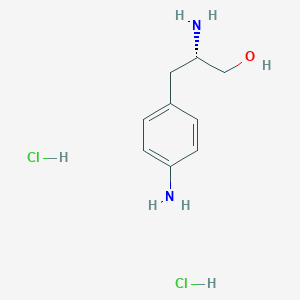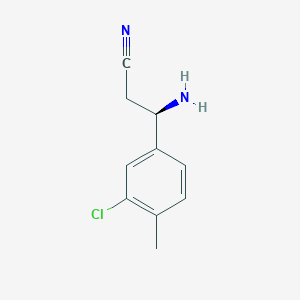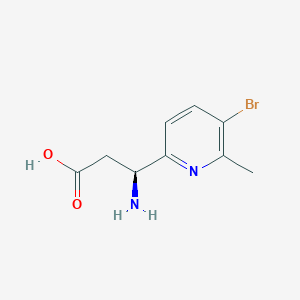
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common approach is to start with 5-bromo-6-methylpyridine as the core structure. The synthetic route may include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Amination: Introduction of the amino group through nucleophilic substitution.
Alkylation: Formation of the propanoic acid side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium azide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(6-methylpyridin-2-YL)propanoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Amino-3-(5-bromo-2-pyridinyl)propanoic acid: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
The presence of both the bromine atom and the methyl group on the pyridine ring makes (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid unique. This combination of substituents can influence its chemical reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
IRRYOLDLTWAXPW-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@H](CC(=O)O)N)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



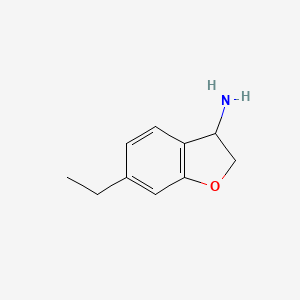

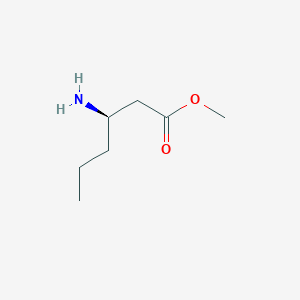
![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
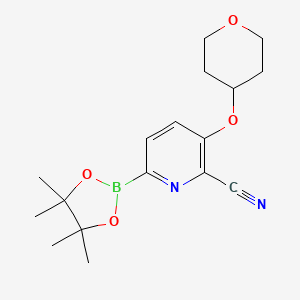
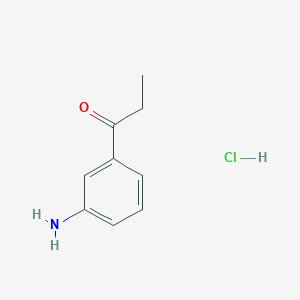
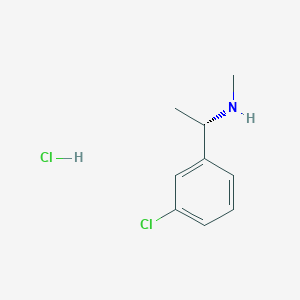
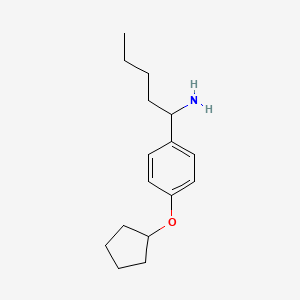
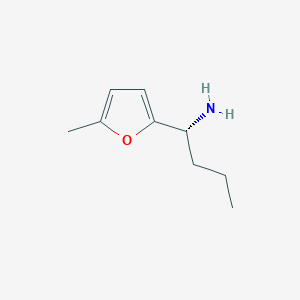
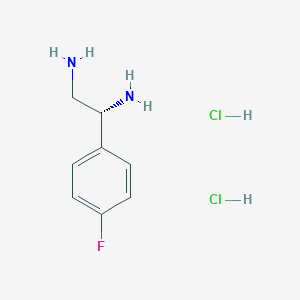
![6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13044149.png)
